molecular formula C18H18N4O2 B5690558 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol

3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol

Cat. No. B5690558
M. Wt: 322.4 g/mol
InChI Key: XMKOLNFBYIZIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is highly selective for the EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to enhance the effectiveness of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in lab experiments is its high selectivity for the EGFR, which allows for the specific targeting of this receptor. However, one limitation is that 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is not effective against all types of cancer and may only be effective in certain patient populations.

Future Directions

There are several future directions for the study of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which would allow for more personalized cancer treatment. Additionally, the combination of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 with other targeted therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the use of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in combination with radiation therapy is also being explored as a potential treatment option for cancer.

Synthesis Methods

3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinyl)-2-quinazoline with 3-nitrophenol, followed by reduction and deprotection. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has also been studied in combination with other chemotherapeutic agents, such as cisplatin and docetaxel, to enhance their effectiveness.

properties

IUPAC Name

3-[(4-morpholin-4-ylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-14-5-3-4-13(12-14)19-18-20-16-7-2-1-6-15(16)17(21-18)22-8-10-24-11-9-22/h1-7,12,23H,8-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKOLNFBYIZIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Morpholin-4-yl)quinazolin-2-yl]amino}phenol

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